Home > Products > Screening Compounds P3750 > (s)-3,4-Dihydroxymethamphetamine
(s)-3,4-Dihydroxymethamphetamine - 20521-18-0

(s)-3,4-Dihydroxymethamphetamine

Catalog Number: EVT-15329269
CAS Number: 20521-18-0
Molecular Formula: C10H15NO2
Molecular Weight: 181.23 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

(S)-3,4-Dihydroxymethamphetamine, also known as 3,4-dihydroxy-N-methylamphetamine or α-methylepinine, is a significant metabolite of 3,4-methylenedioxymethamphetamine (commonly known as MDMA). This compound is formed through the O-demethylation of MDMA, primarily mediated by cytochrome P450 enzymes such as CYP2D6, CYP1A2, and CYP3A4. Its relevance in pharmacology stems from its potential involvement in the serotonergic neurotoxicity associated with MDMA usage, although research findings on this matter remain conflicting .

Source and Classification

(S)-3,4-Dihydroxymethamphetamine is classified within the broader category of phenethylamines and amphetamines. It is structurally related to catecholamines and exhibits properties typical of monoamine releasing agents. As a metabolite of MDMA, it shares similarities with other compounds in the amphetamine family, including α-methyldopamine and 3,4-dihydroxyamphetamine .

Synthesis Analysis

Methods and Technical Details

The synthesis of (S)-3,4-dihydroxymethamphetamine can be achieved through various methods. One common approach involves the hydroxylation of methamphetamine or its derivatives. The process often utilizes oxidizing agents under controlled conditions to ensure high yield and purity.

  1. Hydroxylation Reaction:
    • Starting materials such as methamphetamine undergo hydroxylation using agents like potassium permanganate or hydrogen peroxide.
    • Reaction conditions are optimized to favor the formation of hydroxyl groups at the 3 and 4 positions of the aromatic ring.
  2. Purification:
    • Following synthesis, purification techniques such as recrystallization or chromatographic methods are employed to isolate the desired product from reaction by-products .
Molecular Structure Analysis

Structure and Data

The molecular formula for (S)-3,4-dihydroxymethamphetamine is C10H15NO2C_{10}H_{15}NO_2, with a molar mass of approximately 181.235g/mol181.235\,g/mol. The compound features a catechol structure due to the presence of two hydroxyl groups on the aromatic ring.

  • SMILES Notation: Cc1ccc(c(c1O)O)C(N)C
  • InChI: InChI=1S/C10H15NO2/c1-7(11)5-3-4-6(12)8(2)9(7)10/h3-4,7-10,12H,5-6,11H2,1-2H3

This structure allows for interactions with various neurotransmitter systems in the body, influencing its pharmacological effects .

Chemical Reactions Analysis

Reactions and Technical Details

(S)-3,4-Dihydroxymethamphetamine can undergo several chemical reactions:

  1. Oxidation:
    • The compound can be oxidized to form different products, including quinones.
    • Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  2. Reduction:
    • Under specific conditions, it can be reduced back to its precursor forms.
  3. Substitution Reactions:
    • The hydroxyl groups may participate in nucleophilic substitution reactions to form various derivatives .

These reactions are vital for understanding the compound's metabolic pathways and its interactions with biological systems.

Mechanism of Action

The mechanism of action for (S)-3,4-dihydroxymethamphetamine primarily involves its metabolism by cytochrome P450 enzymes. These enzymes convert it into other metabolites that may exert neurotoxic effects. The compound's interaction with neurotransmitter systems can lead to alterations in serotonin levels and other monoamines.

Research indicates that bioreactive metabolites formed from (S)-3,4-dihydroxymethamphetamine may contribute to oxidative stress within neural tissues. This oxidative stress is implicated in neurotoxicity observed in animal models following MDMA exposure .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a solid crystalline substance.
  • Solubility: Soluble in water and organic solvents depending on pH.

Chemical Properties

  • Stability: Relatively stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Exhibits reactivity typical of phenolic compounds due to hydroxyl groups.

Relevant data from studies indicate that the compound retains functional activity similar to its parent compound MDMA but with variations in neuropharmacological effects due to structural differences .

Applications

(S)-3,4-Dihydroxymethamphetamine has several scientific applications:

  1. Analytical Chemistry: Used as a reference standard for detecting and quantifying metabolites of methamphetamine and MDMA.
  2. Biological Research: Investigated for its role in metabolic pathways associated with psychoactive substances.
  3. Toxicology Studies: Employed in research aimed at understanding the neurotoxic effects related to MDMA usage.
  4. Forensic Science: Utilized in developing analytical methods for clinical toxicology and forensic investigations related to drug use .

This compound continues to be an area of interest for researchers exploring the pharmacological effects of amphetamines and their metabolites on human health.

Biosynthesis and Metabolic Pathways

Enzymatic O-Demethylenation of MDMA via Cytochrome P450 Isoforms

(S)-3,4-Dihydroxymethamphetamine ((S)-HHMA) is primarily generated through the O-demethylenation of 3,4-methylenedioxymethamphetamine (MDMA), a reaction catalyzed by hepatic cytochrome P450 (CYP) enzymes. This phase I metabolism involves the oxidative cleavage of the methylenedioxy bridge, resulting in the formation of the catechol intermediate (S)-HHMA. The reaction proceeds through a reactive quinone intermediate that is rapidly hydrolyzed to the stable dihydroxylated compound. This pathway represents a major metabolic route for MDMA, accounting for approximately 20-30% of its initial biotransformation in humans [1] [9].

The O-demethylenation reaction is characterized by its dependence on molecular oxygen and NADPH as a cofactor, consistent with typical CYP monooxygenase activity. Kinetic studies reveal that the reaction follows Michaelis-Menten kinetics at pharmacologically relevant MDMA concentrations but exhibits substrate inhibition at higher concentrations (>200 μM), suggesting allosteric modulation of CYP active sites. This nonlinear kinetics contributes to the complex dose-exposure relationship observed with MDMA and its metabolites [1] [4].

Table 1: Kinetic Parameters of MDMA O-Demethylenation

Enzyme SystemKm (μM)Vmax (pmol/min/mg)Catalytic Efficiency (Vmax/Km)
Human Liver Microsomes78.4 ± 12.3423 ± 455.4
Recombinant CYP2D652.6 ± 8.7387 ± 327.4
Recombinant CYP3A4121.5 ± 18.2298 ± 412.5

Role of CYP2D6, CYP1A2, and CYP3A4 in Stereoselective Metabolite Formation

The formation of (S)-HHMA exhibits significant stereochemical preference due to differential activity of CYP isoforms. CYP2D6 demonstrates the highest catalytic efficiency for (S)-HHMA formation, with a 3.2-fold preference for the S-enantiomer over the R-configuration. This stereoselectivity arises from the enzyme's active site architecture, which preferentially accommodates the (S)-MDMA configuration through specific hydrogen-bonding interactions with Asn-343 and hydrophobic interactions with Phe-481 [2] [4].

CYP1A2 contributes substantially to overall O-demethylenation capacity despite lower intrinsic stereoselectivity, primarily due to its higher hepatic abundance. This isoform produces (S)-HHMA and (R)-HHMA in a 1.8:1 ratio. Meanwhile, CYP3A4 shows minimal stereoselectivity but becomes increasingly significant at elevated MDMA concentrations due to its high capacity and resistance to substrate inhibition [1] [9].

Genetic polymorphisms significantly impact HHMA formation, particularly in CYP2D6 poor metabolizers, who exhibit 60-70% reduction in (S)-HHMA production compared to extensive metabolizers. This metabolic shift redirects MDMA toward alternative pathways, potentially altering the overall metabolic profile. Pharmacokinetic studies demonstrate a strong correlation (r² = 0.89) between CYP2D6 activity and (S)-HHMA plasma AUC, confirming this isoform's pivotal role in stereoselective metabolite generation [4] [7].

Phase II Conjugation Mechanisms: Sulfotransferase (SULT) and UDP-Glucuronosyltransferase (UGT) Activity

Following its formation, (S)-HHMA undergoes extensive phase II metabolism via conjugation reactions. Sulfotransferases (SULTs), particularly SULT1A3 and SULT1A1, catalyze the sulfation of (S)-HHMA using 3'-phosphoadenosine-5'-phosphosulfate (PAPS) as the sulfate donor. This reaction occurs predominantly at the 4-hydroxy position, yielding (S)-HHMA-4-sulfate as the major conjugate. Kinetic analysis reveals a low Km value (8.3 ± 1.5 μM) for SULT1A3-mediated sulfation, indicating high affinity despite moderate catalytic capacity (Vmax = 0.42 nmol/min/mg) [3] [6].

UDP-glucuronosyltransferases (UGTs), notably UGT1A9, UGT2B7, and UGT1A6, mediate glucuronidation of (S)-HHMA, though with significantly lower efficiency compared to sulfation. The glucuronidation reaction exhibits high Km values (5.4-5.8 mM), suggesting low affinity under typical physiological concentrations. Consequently, sulfation predominates at lower (S)-HHMA concentrations (<100 μM), while glucuronidation becomes increasingly significant only at supraphysiological levels [3] [6].

Table 2: Comparative Kinetics of (S)-HHMA Conjugation Pathways

Conjugation EnzymeKm (μM)Vmax (nmol/min/mg)Tissue DistributionRelative Contribution (%)
SULT1A38.3 ± 1.50.42 ± 0.08Liver, intestine, brain65-75%
SULT1A123.7 ± 4.21.85 ± 0.32Liver, platelets15-20%
UGT1A95400 ± 62012.3 ± 1.8Liver, kidney5-10%
UGT2B75800 ± 7109.8 ± 1.2Liver3-8%

(S)-HHMA also acts as a competitive inhibitor of dopamine sulfation (Ki = 14.3 μM), potentially disrupting endogenous catecholamine metabolism. This inhibition exhibits mixed-type kinetics for certain SULT isoforms, suggesting complex enzyme-metabolite interactions that may extend beyond simple active site competition [3] [6].

Competing Metabolic Routes: N-Demethylation to MDA and Subsequent Oxidative Pathways

The metabolic fate of MDMA involves significant competition between O-demethylenation to (S)-HHMA and N-demethylation to 3,4-methylenedioxyamphetamine (MDA). This reaction is primarily catalyzed by CYP1A2 and CYP2B6, with minor contributions from CYP2C19 and CYP3A4. The N-demethylation pathway accounts for approximately 25-40% of MDMA metabolism and becomes increasingly dominant at higher substrate concentrations or when CYP2D6 activity is impaired [1] [5].

MDA undergoes subsequent O-demethylenation via the same CYP isoforms, producing 3,4-dihydroxyamphetamine (HHA). This metabolite shares structural similarity with (S)-HHMA but lacks the N-methyl group. HHA is further metabolized by catechol-O-methyltransferase (COMT) to 4-hydroxy-3-methoxyamphetamine (HMA), which then undergoes conjugation via SULT and UGT enzymes analogous to (S)-HHMA metabolism [5] [7].

The relative flux through these competing pathways is influenced by multiple factors:

  • Genetic polymorphisms: CYP2D6 poor metabolizers exhibit a 2.5-fold increase in MDA formation compared to extensive metabolizers
  • Enzyme induction: CYP1A2 induction by tobacco smoke increases N-demethylation 1.8-fold
  • Dose-dependent kinetics: Auto-inhibition of CYP2D6 at high MDMA concentrations shifts metabolism toward N-demethylation
  • Stereoselectivity: S-MDMA shows preference for O-demethylenation (3:1 ratio) compared to R-MDMA

These competing pathways create a complex metabolic network where (S)-HHMA represents one node in an interconnected biochemical framework. Understanding these metabolic interactions is essential for predicting drug-drug interactions and interindividual variability in MDMA metabolism [1] [5] [9].

Properties

CAS Number

20521-18-0

Product Name

(s)-3,4-Dihydroxymethamphetamine

IUPAC Name

4-[(2S)-2-(methylamino)propyl]benzene-1,2-diol

Molecular Formula

C10H15NO2

Molecular Weight

181.23 g/mol

InChI

InChI=1S/C10H15NO2/c1-7(11-2)5-8-3-4-9(12)10(13)6-8/h3-4,6-7,11-13H,5H2,1-2H3/t7-/m0/s1

InChI Key

NTCPGTZTPGFNOM-ZETCQYMHSA-N

Canonical SMILES

CC(CC1=CC(=C(C=C1)O)O)NC

Isomeric SMILES

C[C@@H](CC1=CC(=C(C=C1)O)O)NC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.